molecular formula C23H20N4O2S2 B2834630 4-(2-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide CAS No. 1207037-55-5

4-(2-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide

Cat. No.: B2834630
CAS No.: 1207037-55-5
M. Wt: 448.56
InChI Key: XXQSFPKFAQVHDI-UHFFFAOYSA-N
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Description

4-(2-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide is a versatile chemical compound known for its unique properties. It finds applications in various fields such as drug discovery, catalysis, and material science. This compound is characterized by its complex structure, which includes an imidazole ring, a benzamide group, and a thienylmethyl moiety.

Preparation Methods

The synthesis of 4-(2-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide involves multiple steps. One common synthetic route includes the reaction of (2-anilino-2-oxoethyl)thioacetic acid with an imidazole derivative under specific conditions . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the thienylmethyl group can be replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

4-(2-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a catalyst in various organic reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other similar compounds, 4-(2-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide stands out due to its unique combination of functional groups. Similar compounds include:

  • 4-{2-[(2-anilino-2-oxoethyl)thio]-1H-imidazol-1-yl}-N-(2-fluorobenzyl)benzamide
  • 4-{2-[(2-anilino-2-oxoethyl)thio]-1H-imidazol-1-yl}-N-(2-chlorobenzyl)benzamide

These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

4-[2-(2-anilino-2-oxoethyl)sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S2/c28-21(26-18-5-2-1-3-6-18)16-31-23-24-12-13-27(23)19-10-8-17(9-11-19)22(29)25-15-20-7-4-14-30-20/h1-14H,15-16H2,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQSFPKFAQVHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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